molecular formula C9H8BrNO5S2 B11505805 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl dimethylsulfamate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl dimethylsulfamate

Cat. No.: B11505805
M. Wt: 354.2 g/mol
InChI Key: NSCYVFRTJWOUJX-UHFFFAOYSA-N
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Description

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a dimethylsulfamate group attached to a benzoxathiol ring

Preparation Methods

The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-oxo-2H-1,3-benzoxathiol followed by the introduction of the N,N-dimethylsulfamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE can be compared with other benzoxathiol derivatives such as:

  • 4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE
  • 5-BROMO-1,3-BENZODIOXOLE These compounds share similar structural features but differ in their functional groups and specific chemical properties. The uniqueness of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL N,N-DIMETHYLSULFAMATE lies in its specific combination of bromine, oxo, and dimethylsulfamate groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C9H8BrNO5S2

Molecular Weight

354.2 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H8BrNO5S2/c1-11(2)18(13,14)16-6-4-7-8(3-5(6)10)17-9(12)15-7/h3-4H,1-2H3

InChI Key

NSCYVFRTJWOUJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br

Origin of Product

United States

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